2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H11BrFN3S |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11BrFN3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H2,15,16,17) |
InChI Key |
CXVFJUSYJYEIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The 6-methylpyrimidin-4-amine scaffold is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example:
$$
\text{CH}3\text{COCH}2\text{COOR} + \text{H}2\text{N-C(NH}2\text{)-NH}_2 \rightarrow \text{6-Methylpyrimidin-4-amine} + \text{ROH}
$$
This method, adapted from kinase inhibitor syntheses, employs ethanol as a solvent under reflux (80–100°C) to achieve yields of 70–85%.
Halogenation for Thiol Substitution
To introduce the thioether group, the pyrimidine core is often halogenated at the 2-position. Chlorination or bromination using POCl₃ or PBr₃ in anhydrous conditions generates 2-chloro-6-methylpyrimidin-4-amine, a key intermediate for nucleophilic displacement.
Synthesis of 3-Bromo-4-fluorobenzylthiol
Bromination of Fluorinated Phenols
The benzylthio group’s aromatic precursor, 3-bromo-4-fluorotoluene, is synthesized via directed bromination. As demonstrated in CN111825531B, bromination of 4-fluoro-2-methylphenol using Br₂ and H₂O₂ in CH₂Cl₂/H₂O at −10–5°C achieves regioselective bromination at the 2-position (yield: 94–95%). Subsequent free-radical bromination or catalytic C–H activation introduces the 3-bromo group.
Thiolation of Benzyl Halides
The brominated intermediate is converted to 3-bromo-4-fluorobenzyl thiol via:
- Free-radical thiolation : Reaction with thiourea (NH₂CSNH₂) and AIBN in DMF at 80°C.
- Nucleophilic displacement : Treatment with NaSH in ethanol under reflux.
Thioether Bond Formation
Nucleophilic Aromatic Substitution
2-Chloro-6-methylpyrimidin-4-amine reacts with 3-bromo-4-fluorobenzyl thiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. This SNAr mechanism proceeds with yields of 65–78%, contingent on the electron-withdrawing nature of the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling
Adapting methods from PMC8465532, Suzuki-Miyaura coupling could link pre-functionalized pyrimidine and benzylthio moieties. For example:
$$
\text{2-Bromo-6-methylpyrimidin-4-amine} + \text{3-Bromo-4-fluorobenzylthiolate-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
This route, while feasible, requires optimization of boronated thiol precursors.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 72% | Simple setup, minimal catalysts | Competing hydrolysis of thiols |
| Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, 90°C, 24h | 58% | High regioselectivity | Costly catalysts, side reactions |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used to oxidize the thioether group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the pyrimidine ring.
Scientific Research Applications
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Structural Insights :
- Core Heterocycle : The pyrimidin-4-amine core (as in the target compound) is distinct from the 1,3,4-oxadiazole core in compound 5g . Pyrimidines often participate in hydrogen bonding via their amine groups, whereas oxadiazoles may engage in π-π stacking or dipole interactions.
- Halogenation: The dual bromo/fluoro substitution in the target compound may confer stronger electrostatic interactions compared to mono-halogenated analogs like 5g (4-bromo) .
- Thioether vs.
Fungicidal and Herbicidal Performance
- Compound 5g (1,3,4-oxadiazole derivative) : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal "bleaching" effects attributed to its 4-bromobenzylthio group .
- Target Compound (Inferred) : The 3-bromo-4-fluoro substitution could enhance binding to succinate dehydrogenase (SDH), a common fungicidal target, as seen in molecular docking studies of compound 5g with SDH (PDB:2FBW) .
Molecular Interactions
- Compound 5g: Docking studies revealed carbonyl groups critical for SDH binding.
- Role of Halogens: Bromine’s bulky electronegativity and fluorine’s small size in the target compound may optimize hydrophobic and van der Waals interactions compared to mono-halogenated analogs.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 6-bromo-2-(trifluoromethyl)pyrimidin-4-amine increases logP, whereas the target compound’s thioether and dual halogens balance polarity and lipophilicity .
- Solubility : The pyrimidin-4-amine core’s amine group may enhance aqueous solubility relative to oxadiazole derivatives like 5g .
Q & A
Q. Key Considerations
Q. Table 1: Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiolation | NaH, DMF, RT, 12h | 65-75 | |
| Purification | Ethanol/water recrystallization | >95% purity |
How is the compound characterized structurally?
Q. Basic Characterization Techniques
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. The thioether bond geometry and halogen positions are critical for confirming connectivity .
- Spectroscopy :
Advanced Tip : For low-resolution data, employ twin refinement in SHELXL to resolve ambiguities .
How can reaction yields be optimized for the thioether linkage formation?
Q. Advanced Methodological Strategies
- Catalyst Screening : Test Pd-based catalysts or phase-transfer agents to accelerate coupling.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.
- Microwave Irradiation : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields .
Data Analysis : Use HPLC to monitor intermediate formation and adjust stoichiometry dynamically.
How to resolve discrepancies between spectroscopic and crystallographic data?
Q. Contradiction Analysis Workflow
Verify Sample Purity : Ensure no residual solvents or byproducts skew NMR/IR results.
Check for Tautomerism : The pyrimidine ring may exhibit tautomeric shifts in solution vs. solid state .
Computational Validation : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .
Example : If crystallography shows planar geometry but NMR suggests flexibility, consider dynamic effects in solution.
What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced SAR Approaches
- Substituent Modification : Replace the 3-bromo-4-fluorobenzyl group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess biological activity shifts .
- Biological Assays : Test against kinase targets (e.g., EGFR) or antimicrobial models (e.g., E. coli MIC assays) based on structural analogs .
Q. Table 2: Analogous Compounds and Activities
| Analog Substituent | Biological Target | Activity (IC) | Reference |
|---|---|---|---|
| 4-Trifluoromethylphenyl | Anticancer (kinase) | 0.8 µM | |
| 4-Nitrophenoxy | Antimicrobial | 12 µg/mL |
How to address crystallographic challenges like twinning or poor diffraction?
Q. Advanced Crystallography Techniques
- Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinned domains .
- High-Resolution Data : Collect data at synchrotron facilities for small or weakly diffracting crystals.
- Hydrogen Bond Analysis : Map H-bond networks to validate packing arrangements .
What computational methods predict reactivity or binding interactions?
Q. Advanced Modeling Workflow
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.
Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases) .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Example : The bromo-fluorobenzyl group may exhibit halogen bonding with protein residues, which can be visualized in docking results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
